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Introduction

Chlorinated alkanes, a class of hydrocarbons containing one or more chlorine atoms, have long
served as versatile building blocks and reagents in the field of organic synthesis. Their unique
chemical properties, including the polar carbon-chlorine bond and the ability to act as both
electrophiles and radical precursors, have established them as indispensable tools in the
construction of complex organic molecules. This technical guide provides an in-depth
exploration of the core applications of chlorinated alkanes in organic synthesis, with a focus on
key reactions, detailed experimental protocols, and quantitative data to inform laboratory
practice. While the use of some chlorinated alkanes is now moderated due to environmental
and safety concerns, understanding their reactivity remains crucial for both historical context
and for specific, unavoidable applications. This guide will delve into their utility in fundamental
transformations such as Friedel-Crafts alkylation, nucleophilic substitution, free-radical
reactions, and the formation of organometallic reagents, offering valuable insights for
professionals in chemical research and drug development.

Friedel-Crafts Alkylation: Forging Carbon-Carbon
Bonds with Aromatic Systems

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the attachment of
alkyl groups to aromatic rings. Chloroalkanes, particularly benzyl chloride and tertiary alkyl
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chlorides, are effective alkylating agents in this electrophilic aromatic substitution reaction,
typically catalyzed by a strong Lewis acid such as aluminum chloride (AICI3) or iron(lll) chloride
(FeCl3).[1][2]

Reaction Mechanism

The reaction proceeds through the initial formation of a carbocation or a polarized Lewis acid-
base complex from the chloroalkane. This electrophile is then attacked by the electron-rich
aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (the
sigma complex). Subsequent deprotonation of the sigma complex restores aromaticity and
yields the alkylated aromatic product.[1][3]

Step 1: Formation of the Electrophile

Step 3: Deprotonation and Catalyst Regeneration
Lewis Ackd (AICL) Step 2: Nucleophilic Attack by the Arene
+R* .

R*AICl~ Sigma Complex
(Carbocation Complex) (Resonance Stabilized)

HCI

Click to download full resolution via product page

Caption: Mechanism of Friedel-Crafts Alkylation.

Quantitative Data for Friedel-Crafts Alkylation

The yield of Friedel-Crafts alkylation can be influenced by the nature of the chloroalkane, the
aromatic substrate, the catalyst, and the reaction conditions. Polyalkylation is a common side
reaction, as the product is often more reactive than the starting material.[3]
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Alkylatin Aromatic Temperat ) Referenc
Catalyst Solvent Yield (%)
g Agent Substrate ure (°C)
Benzyl
i Benzene AICls Benzene 25 ~90 [2]
Chloride
Benzyl ) Good to
i Toluene TiCla Toluene [4]
Chloride Excellent
Benzyl Diphenyl Sulphated
)_/ p Y ) P ) - Excellent [5]
Chloride Oxide Zirconia
t-Butyl ]
] Benzene AlCl3 Benzene <10 High [6]
Chloride
Chloroetha
Benzene AICI3 - 95 - [3]
ne

Experimental Protocol: Synthesis of 2-Benzylphenol

This protocol describes the Friedel-Crafts benzylation of phenol using benzyl chloride.

Materials:

e Phenol

e Benzyl chloride

e Aluminum chloride (anhydrous)

e Petroleum ether

e Distilled water

e Round-bottom flask

o Reflux condenser

 Stirring apparatus
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e Heating mantle

e Separatory funnel

« Distillation apparatus
Procedure:[2]

 In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve phenol in a
suitable solvent such as petroleum ether.

e Slowly add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may
occur, so cooling may be necessary.

e Once the catalyst has dissolved, add benzyl chloride dropwise to the reaction mixture.

e Heat the mixture to reflux (approximately 180 °C) and maintain for a specified time (e.g., 3
hours), monitoring the reaction progress by a suitable method like gas chromatography.

 After the reaction is complete, cool the mixture to room temperature.

o Carefully quench the reaction by slowly adding ice-cold water.

o Transfer the mixture to a separatory funnel and separate the organic layer.

e Wash the organic layer with distilled water to remove any remaining acid and catalyst.
e Dry the organic layer over an anhydrous drying agent (e.g., MgSOQa).

» Remove the solvent by distillation.

e The crude product can be purified by vacuum distillation to yield pure 2-benzylphenol.

Nucleophilic Substitution Reactions: Versatile
Precursors for Functional Group Interconversion

Chloroalkanes are excellent substrates for nucleophilic substitution reactions, where the
chlorine atom, a good leaving group, is displaced by a nucleophile. These reactions are broadly
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classified into two mechanistic pathways: Sn2 (bimolecular nucleophilic substitution) and Sn1
(unimolecular nucleophilic substitution).[7]

Sn2 and Snl Mechanisms

The Sn2 mechanism is a single-step process where the nucleophile attacks the carbon atom
bearing the chlorine from the backside, leading to an inversion of stereochemistry. The rate of
this reaction is dependent on the concentration of both the chloroalkane and the nucleophile.
Primary chloroalkanes readily undergo Sn2 reactions.

The Sn1 mechanism is a two-step process involving the formation of a carbocation
intermediate. The rate-determining step is the unimolecular ionization of the chloroalkane. The
nucleophile then attacks the planar carbocation, leading to a racemic or partially racemized
product. Tertiary chloroalkanes favor the Sn1 pathway due to the stability of the tertiary
carbocation.

SN2 Mechanism (Bimolecular) | | SN1 Mechanism (Unimolecular)

Nu~- + R-ClI

Single Step

Step 1 (Slow)

R* + CI-
(Carbocation Intermediate)

[Nu---R---CI]~
(Transition State)

Step 2 (Fast)
+ Nu-~

Nu-R + CI- Nu-R
(Inversion of Stereochemistry) (Racemization/Partial Racemization)

Click to download full resolution via product page

Caption: Comparison of SN2 and SN1 reaction pathways.
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Quantitative Data for Nucleophilic Substitution of

Chloroalkanes

The rate and outcome of nucleophilic substitution reactions are highly dependent on the

structure of the chloroalkane, the nature of the nucleophile, the solvent, and the temperature.

Predominan .
Chloroalkan . Relative
Nucleophile  Solvent t Reference
e . Rate
Mechanism
Water/Ethano ]
CH3sCl OH- I Sn2 High [8]
Water/Ethano
CHsCH:CI OH- | Sn2 Moderate [8]
Water/Ethano
(CH3)2CHCI OH~ | Snl/Sn2 Low [8]
Water/Ethano Very High (for
(CHs)sCCl OH- Snl [8]

Snl)

Experimental Protocol: Hydrolysis of 1-Bromopropane
(lllustrative for Chloroalkanes)

This protocol describes the hydrolysis of a primary haloalkane to an alcohol, a typical

nucleophilic substitution reaction. While this example uses a bromoalkane, the procedure is

analogous for a chloroalkane, though reaction rates may differ.

Materials:[8]

Ethanol

Round-bottom flask

1-Bromopropane (or 1-chloropropane)

Sodium hydroxide solution (aqueous)
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» Reflux condenser

e Heating mantle

« Distillation apparatus

Procedure:[8]

e Place the 1-haloalkane in a round-bottom flask.

e Add an agueous solution of sodium hydroxide. A 50/50 mixture of ethanol and water is often
used as a solvent to ensure miscibility.

o Attach a reflux condenser and heat the mixture under reflux for a specified period. The
reaction progress can be monitored by techniques such as thin-layer chromatography.

 After the reaction is complete, allow the mixture to cool.

e The product, propan-1-ol, can be separated from the reaction mixture by distillation.

Free-Radical Reactions: Activating Inert C-H Bonds

Chlorinated alkanes play a dual role in free-radical chemistry; they can be synthesized via free-
radical chlorination of alkanes, and they can act as radical precursors or participants in other
radical reactions.

Free-Radical Chlorination of Alkanes

This reaction involves the substitution of a hydrogen atom on an alkane with a chlorine atom,
typically initiated by UV light or heat. The reaction proceeds via a chain mechanism involving
initiation, propagation, and termination steps.[9]
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Caption: Mechanism of free-radical chlorination of an alkane.

Quantitative Data on Selectivity in Alkane Chlorination

Free-radical chlorination is often unselective, leading to a mixture of isomeric products. The
product distribution is influenced by both statistical factors (the number of each type of
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hydrogen atom) and the relative stability of the resulting alkyl radicals (tertiary > secondary >

primary).[10]

Product Distribution in the Chlorination of Pentane:[11]

] Observed
Type of Relative Calculated
Number of o Product
Product Hydrogen Reactivity Product o
Hydrogens . Distribution
Abstracted per H Ratio
(%)
1-
Chloropentan  Primary 6 1 6 20
e
2-
Chloropentan  Secondary 4 4.5 18 53
e
3-
Chloropentan  Secondary 2 4.5 9 27

e

Experimental Protocol: Free-Radical Chlorination of

Butane (Conceptual)

Materials:[10]

e Butane gas

Chlorine gas

Inert gas (e.g., nitrogen or argon)

Condenser to collect products

Gas-phase reactor with a UV light source

Scrubber for unreacted chlorine and HCI
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Procedure:[10]

Set up a gas-phase reactor equipped with a UV lamp, gas inlets, and an outlet connected to
a condenser and a scrubber.

e Purge the system with an inert gas.

« Introduce a controlled flow of butane and chlorine gas into the reactor. The ratio of alkane to
halogen can be adjusted to favor monosubstitution.

« Initiate the reaction by turning on the UV lamp.
e The reaction is typically exothermic, so temperature control may be necessary.

e The product mixture, consisting of chlorobutane isomers and unreacted starting materials, is
passed through a condenser to liquefy the products.

e The collected liquid is then purified, typically by fractional distillation, to separate the different

isomers.

The Appel Reaction: Mild Conversion of Alcohols to
Chloroalkanes

The Appel reaction provides a mild and efficient method for converting primary and secondary
alcohols to the corresponding chloroalkanes using triphenylphosphine (PPhs) and carbon
tetrachloride (CCla).[12][13] This reaction is particularly useful for substrates that are sensitive
to the harsh conditions of other chlorination methods.

Reaction Mechanism

The reaction is thought to proceed via the formation of a phosphonium salt from the reaction of
triphenylphosphine with carbon tetrachloride. The alcohol then acts as a nucleophile, attacking
the phosphorus atom to form an alkoxyphosphonium intermediate. A subsequent Sn2 attack by
the chloride ion on the carbon atom of the alcohol displaces triphenylphosphine oxide, a
thermodynamically stable byproduct that drives the reaction forward.[13]
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Step 2: Alkoxide Formation

Alcohol (R-OH) HACCL= e CHCls
PhaP-€if

Step 1: Phosphonium Salt Formation Step 3: SN2 Displacement

e [PhsP-OR]* CI- 2 @F (ERP Alkyl Chioride (R-CI)) ( PhsP=0 )
: CCI4

é
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Caption: Mechanism of the Appel Reaction.

Quantitative Data for the Appel Reaction

The Appel reaction is known for its high yields, especially for primary and benzylic alcohols.
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Alcohol Halogenatin Temperatur

Solvent Yield (%) Reference

Substrate g Agent e
Geraniol CCla CCla Reflux 75-81 [14]
Primary
Aliphatic CCla CH2Cl2 0-25°C 70-95 [13]
Alcohols
Secondary
Aliphatic CCla CH2Cl2 0-25°C Good [13]
Alcohols
Benzyl )

CCla CH2Cl2 Room Temp. High [12]
Alcohol

_ Trichloroisocy

Various ) o

anuric Acetonitrile - 17-70 [15]
Alcohols )

acid/PPhs

Experimental Protocol: Synthesis of Geranyl Chloride

Materials:[14]

o Geraniol

o Carbon tetrachloride (dried)
o Triphenylphosphine

e Pentane (dry)

o Three-necked flask

o Magnetic stirrer

» Reflux condenser

e Drying tube
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« Rotary evaporator

« Distillation apparatus

Procedure:[14]

Equip a dry, three-necked flask with a magnetic stirring bar and a reflux condenser fitted with
a drying tube.

o Charge the flask with dried carbon tetrachloride and geraniol.
e Add triphenylphosphine to the solution.

e Heat the stirred reaction mixture under reflux for 1 hour.

» Allow the mixture to cool to room temperature.

e Add dry pentane and continue stirring for an additional 5 minutes to precipitate
triphenylphosphine oxide.

« Filter the precipitate and wash it with pentane.

» Combine the filtrate and washings, and remove the solvent using a rotary evaporator at room
temperature.

« Distill the residue under reduced pressure to obtain pure geranyl chloride.

Kharasch Addition: Radical Addition to Alkenes

The Kharasch addition is a metal-catalyzed free-radical addition of polyhalogenated alkanes,
such as chloroform (CHCIs) and carbon tetrachloride (CCla), to alkenes.[16] This reaction
provides a method for the formation of new carbon-carbon and carbon-halogen bonds.

Reaction Mechanism

The reaction is initiated by a metal catalyst, often a copper or ruthenium complex, which
abstracts a chlorine atom from the chlorinated alkane to generate a trichloromethyl or
dichloromethyl radical. This radical then adds to the alkene in an anti-Markovnikov fashion to
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form a new radical intermediate. The intermediate radical then abstracts a chlorine atom from
another molecule of the chlorinated alkane, propagating the radical chain and forming the final
product.[14]

Initiation
(Metal Catalyst (e.g., Cu(l)))
+ Catalyst

Propagation
(Catalyst-Cl (e.g., Cu(II)CI)) ( Alkene (R-CH=CH2) )

+ «CCl3

+ CCla

( R-CHCI-CH2CCl3 )

Click to download full resolution via product page

Caption: Mechanism of the Kharasch Addition.
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Quantitative Data for the Kharasch Addition

The efficiency of the Kharasch addition depends on the alkene, the chlorinated alkane, and the
catalyst system employed.

Chlorinated .
Alkene Catalyst Yield (%) Reference
Alkane

Copper/1,10-
Styrene Chloroform ) up to 95 [14]
phenanthroline

Chlorinated CpRu(PPhs) Moderate to
Styrene [14]
esters (PR3)Cl Excellent
] ] CpRu(PPhs) Moderate to
Various olefins CCla [14]
(PR3)CI Excellent
Acrylates,
Methacrylates, RuClI(Cp*)
CCla, Chloroform - [17]
Styrene, 1- (PPhs)2
Octene

Formation of Organometallic Reagents

Chloroalkanes are valuable precursors for the synthesis of a variety of organometallic reagents,
most notably Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reagents
are powerful nucleophiles and bases, widely used for the formation of new carbon-carbon
bonds.

Formation of Grighard Reagents

Grignard reagents are prepared by the reaction of an alkyl or aryl chloride with magnesium
metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[18][19] The
mechanism is thought to involve single electron transfer from the magnesium to the
chloroalkane.

Quantitative Data for Grighard Reagent Formation
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The formation of Grignard reagents is generally efficient, with yields often assumed to be
quantitative for subsequent reactions.[20] However, the success of the reaction is highly
dependent on the purity of the reagents and the exclusion of moisture.

Chloroalkan )
Metal Solvent Product Yield (%) Reference
e
) ] Arylmagnesiu
Aryl chlorides  Magnesium Toluene Good [18]
m reagents

Phenyl ] Benzenesulp

) Magnesium THF/Hexane ) 53-64 [19]
chloride honyl chloride
Benzyl ] Benzylmagne

) Magnesium Ether/Hexane ) ] - [19]
chlorides sium chloride

Experimental Protocol: Preparation of a Grighard
Reagent (General)

Materials:

o Alkyl or aryl chloride

e Magnesium turnings

e Anhydrous diethyl ether or THF

e Three-necked flask

» Reflux condenser

e Dropping funnel

¢ Inert atmosphere (nitrogen or argon)

Procedure:

© 2025 BenchChem. All rights reserved. 16/19 Tech Support


https://www.reddit.com/r/chemhelp/comments/370sje/yield_of_preparation_of_grignard_reagent/
https://pubmed.ncbi.nlm.nih.gov/29656503/
https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680001265
https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680001265
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13200715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel,
and an inlet for an inert gas.

e Place magnesium turnings in the flask and maintain a positive pressure of inert gas.
e Add a small amount of the anhydrous ether or THF to cover the magnesium.
o Dissolve the chloroalkane in the anhydrous solvent in the dropping funnel.

e Add a small portion of the chloroalkane solution to the magnesium. The reaction is often
initiated by gentle warming or the addition of a crystal of iodine.

e Once the reaction has started (indicated by bubbling and a cloudy appearance), add the
remaining chloroalkane solution dropwise at a rate that maintains a gentle reflux.

 After the addition is complete, the reaction mixture may be stirred at room temperature or
gently heated to ensure complete reaction.

e The resulting Grignard reagent is typically used in situ for subsequent reactions.

Conclusion

Chlorinated alkanes continue to be of significant importance in the toolkit of the synthetic
organic chemist. Their applications, ranging from the formation of fundamental carbon-carbon
bonds in Friedel-Crafts alkylations to their role as versatile precursors in nucleophilic
substitutions and the generation of powerful organometallic reagents, underscore their
enduring utility. While the development of greener alternatives is an ongoing and crucial area of
research, a thorough understanding of the reactivity, scope, and experimental protocols
associated with chlorinated alkanes remains essential for innovation in the synthesis of fine
chemicals, pharmaceuticals, and other advanced materials. The data and procedures
presented in this guide are intended to serve as a valuable resource for researchers and
professionals, enabling the informed and effective application of these classic yet potent
synthetic tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.benchchem.com/product/b13200715?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13200715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

. mt.com [mt.com]

. benchchem.com [benchchem.com]

. chem.libretexts.org [chem.libretexts.org]

. pubs.rsc.org [pubs.rsc.org]

. researchgate.net [researchgate.net]

. chem.libretexts.org [chem.libretexts.org]

. oxfordsciencetrove.com [oxfordsciencetrove.com]

. pca.ac.in [pca.ac.in]

°
(] [e0] ~ (o)) )] EaN w N -

. researchgate.net [researchgate.net]
e 10. benchchem.com [benchchem.com]

e 11. The chlorination of pentane gives a mixture of three monochlorina... | Study Prep in
Pearson+ [pearson.com]

e 12. Appel Reaction [organic-chemistry.org]

e 13. orgosolver.com [orgosolver.com]

e 14. researchgate.net [researchgate.net]

e 15. researchgate.net [researchgate.net]

e 16. Chemistry:Kharasch addition - HandWiki [handwiki.org]
e 17. researchgate.net [researchgate.net]

» 18. Generation of Aryl and Heteroaryl Magnesium Reagents in Toluene by Br/Mg or Cl/Mg
Exchange - PubMed [pubmed.ncbi.nim.nih.gov]

e 19. Preparation of arenesulphonyl chlorides from Grignard reagents - Journal of the
Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

e 20. Reddit - The heart of the internet [reddit.com]

 To cite this document: BenchChem. [The Versatility of Chlorinated Alkanes in Modern
Organic Synthesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13200715#potential-applications-of-chlorinated-
alkanes-in-organic-synthesis]

© 2025 BenchChem. All rights reserved. 18/19 Tech Support


https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_ReactionAnalysis/alkylation-reactions/friedel-crafts-alkylation.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Friedel_Crafts_Alkylation_for_2_Benzylphenol_Synthesis.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction
https://pubs.rsc.org/en/content/articlepdf/2024/ra/d4ra02213k
https://www.researchgate.net/publication/231738202_Friedel-Crafts_Alkylation_of_Diphenyl_Oxide_with_Benzyl_Chloride_over_Sulphated_Zirconia
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/16%3A_Chemistry_of_Benzene-_Electrophilic_Aromatic_Substitution/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings-_The_Friedel-Crafts_Reaction
https://www.oxfordsciencetrove.com/abstract/10.1093/hesc/9780199693276.001.0001/isbn-9780199693276-book-part-12
https://pca.ac.in/boss/upload/std_mtrl/APPEL%20REACTION%202.pdf
https://www.researchgate.net/publication/302404557_9_Haloalkanes_and_Alcohols_Introduction_to_Nucleophilic_Substitution_and_Elimination_Reactions
https://www.benchchem.com/pdf/Selectivity_in_the_Free_Radical_Chlorination_of_Butane_A_Technical_Guide.pdf
https://www.pearson.com/channels/organic-chemistry/asset/05598d03/the-chlorination-of-pentane-gives-a-mixture-of-three-monochlorinated-products-b-
https://www.pearson.com/channels/organic-chemistry/asset/05598d03/the-chlorination-of-pentane-gives-a-mixture-of-three-monochlorinated-products-b-
https://www.organic-chemistry.org/namedreactions/appel-reaction.shtm
https://orgosolver.com/reaction-library/alcohol-reaction-guides/appel-reaction
https://www.researchgate.net/publication/370126434_263_Kharasch_Reaction_Atom-Transfer_Radical_Addition_Reactions
https://www.researchgate.net/publication/232827177_Conversion_of_alcohols_into_alkyl_chlorides_using_trichloroisocyanuric_acid_with_triphenylphosphine
https://handwiki.org/wiki/Chemistry:Kharasch_addition
https://www.researchgate.net/publication/244228138_Highly_efficient_Kharasch_addition_catalysed_by_RuClCpPPh_3_2
https://pubmed.ncbi.nlm.nih.gov/29656503/
https://pubmed.ncbi.nlm.nih.gov/29656503/
https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680001265
https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680001265
https://www.reddit.com/r/chemhelp/comments/370sje/yield_of_preparation_of_grignard_reagent/
https://www.benchchem.com/product/b13200715#potential-applications-of-chlorinated-alkanes-in-organic-synthesis
https://www.benchchem.com/product/b13200715#potential-applications-of-chlorinated-alkanes-in-organic-synthesis
https://www.benchchem.com/product/b13200715#potential-applications-of-chlorinated-alkanes-in-organic-synthesis
https://www.benchchem.com/product/b13200715#potential-applications-of-chlorinated-alkanes-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13200715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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